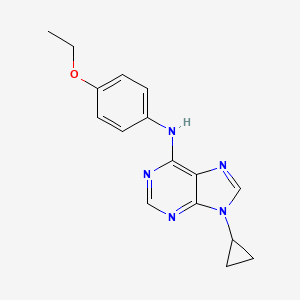

9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine

Description

9-Cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine is a purine derivative characterized by a cyclopropyl group at the N9 position and a 4-ethoxyphenylamine substituent at the C6 position. Purines are pivotal in biological systems, serving as components of nucleic acids and as signaling molecules (e.g., ATP, cAMP). The structural uniqueness of this compound—specifically the cyclopropyl and 4-ethoxyphenyl groups—may influence its pharmacokinetic and pharmacodynamic properties, warranting comparative analysis with related derivatives.

Properties

IUPAC Name |

9-cyclopropyl-N-(4-ethoxyphenyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-2-22-13-7-3-11(4-8-13)20-15-14-16(18-9-17-15)21(10-19-14)12-5-6-12/h3-4,7-10,12H,2,5-6H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGWTMHKKPZAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the cyclopropyl group is introduced via a nucleophilic substitution reaction.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is then attached to the purine core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Final Amination:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the purine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

Substitution: Substituted purine derivatives with different functional groups replacing the original ones.

Scientific Research Applications

9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, affecting their function.

Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of purine derivatives are highly dependent on substitutions at the N9, C6, and aryl positions. Below is a detailed comparison of 9-cyclopropyl-N-(4-ethoxyphenyl)-9H-purin-6-amine with structurally analogous compounds.

Substituent Variations at N9

- Cyclopropyl Group (Target Compound) : The cyclopropyl ring introduces steric constraints while maintaining metabolic stability due to its saturated structure. This contrasts with bulkier N9 substituents like phenyl or isopropyl, which may hinder target binding .

- This compound’s chloro and 4-methoxybenzyl groups further modulate electronic properties .

- 9-Allyl/Propargyl Derivatives (e.g., 9-Allyl-6-chloro-9H-purin-2-amine) : Allyl/propargyl groups introduce reactivity (e.g., for click chemistry) but may lead to instability under physiological conditions .

Substituent Variations at C6

- The amino group at C6 facilitates hydrogen bonding, critical for target engagement .

- Chloro Substituents (e.g., 2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine) : Chloro groups at C6 are electron-withdrawing, which may reduce nucleophilicity but improve binding to hydrophobic pockets in enzymes .

- Amino-Aryl Derivatives (e.g., 6-(3,5-Difluorophenylamino)-9-ethyl-9H-purine-2-carbonitrile): Fluorinated aryl groups enhance metabolic stability and binding affinity through hydrophobic and electrostatic interactions .

Aryl Group Modifications

- 4-Ethoxyphenyl (Target Compound) : The ethoxy group balances lipophilicity and solubility, whereas halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine ) improve target specificity and resistance to enzymatic degradation .

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.